molecular formula C7H9N3 B1296835 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 26979-06-6

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No. B1296835
CAS RN: 26979-06-6
M. Wt: 135.17 g/mol
InChI Key: KWLUCRCCWCBGDT-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound . It has the empirical formula C7H9N3 and a molecular weight of 135.17 . The SMILES string for this compound is NC1=NC(CCC2)=C2C=N1 .


Molecular Structure Analysis

The InChI string for 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is 1S/C7H9N3/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2,(H2,8,9,10) . This provides a standardized way to represent the compound’s structure using text.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Solvent Comparison

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amines have been synthesized using an intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence between pyrimidines and ynamides. Comparative studies in different solvents like sulfolane and trifluorotoluene revealed that sulfolane consistently led to higher yields, highlighting the importance of solvent choice in chemical synthesis processes (Donnard et al., 2017).

Crystal Structure Analysis

The crystal structures of enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine derivatives have been explored. Such studies are crucial for understanding the molecular geometry and potential applications in areas like material science and pharmaceutical research (Gao et al., 2015).

Biological Activity and Multicomponent Reactions

Research on substituted pyrimidine derivatives, including 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amines, indicates potential biological activity. These compounds are synthesized via one-pot multicomponent reactions, which offer a streamlined and efficient approach to creating new organic molecules that could have pharmaceutical applications (Tugcu & Turhan, 2018).

Safety And Hazards

The compound has a hazard classification of Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s important to handle it with appropriate safety measures.

Future Directions

The multicomponent reaction used to synthesize related compounds represents a profound structural transformation and has potential for further exploration . Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity, suggesting potential future directions for research .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLUCRCCWCBGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283044
Record name 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

CAS RN

26979-06-6
Record name 6,7-Dihydro-5H-cyclopentapyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26979-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 29440
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26979-06-6
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Record name 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Arban, R Benedetti, G Bonanomi… - ChemMedChem …, 2007 - Wiley Online Library
Two new classes of potent and selective CRF 1 receptor antagonists are presented. Exploration of general templates 3 and 4 through modifications of the top amine and bottom phenyl …
A Gangjee, Y Zhao, S Raghavan… - Journal of medicinal …, 2013 - ACS Publications
A series of 21 substituted cyclopenta[d]pyrimidines were synthesized as an extension of our discovery of the parent compound (±)-1·HCl as an anti-microtubule agent. The structure–…
Number of citations: 30 pubs.acs.org
Y Fang, L Xiong, J Hu, S Zhang, S Xie, L Tu, Y Wan… - Bioorganic …, 2019 - Elsevier
A novel series of fused pyrimidine derivatives were designed, synthesized and evaluated as GPR119 agonists. Among them, cyclohexene fused compounds (tetrahydroquinazolines) …
Number of citations: 8 www.sciencedirect.com
S Khairnar, A Sonawane, RS Cheke… - Drug Development …, 2023 - Wiley Online Library
Glioblastoma multiforme (GBM) is a highly‐aggressive, dreadful disease with poor prognosis and disappointing clinical success. There is an unmet medical need of molecularly‐…
Number of citations: 3 onlinelibrary.wiley.com
W Xiang, S Choudhary, E Hamel, SL Mooberry… - Bioorganic & medicinal …, 2018 - Elsevier
We report a series of tubulin targeting agents, some of which demonstrate potent antiproliferative activities. These analogs were designed to optimize the antiproliferative activity of 1 by …
Number of citations: 13 www.sciencedirect.com
A Gangjee, RK Pavana, W Li, E Hamel… - Pharmaceutical …, 2012 - Springer
Purpose To study the effects of a regioisomeric change on the biological activities of previously reported water soluble, colchicine site binding, microtubule depolymerizing agents. …
Number of citations: 26 link.springer.com
A Gangjee, Y Zhao, L Lin, S Raghavan… - Journal of medicinal …, 2010 - ACS Publications
Two classes of molecules were designed and synthesized based on a 6-CH 3 cyclopenta[d]pyrimidine scaffold and a pyrrolo[2,3-d]pyrimidine scaffold. The pyrrolo[2,3-d]pyrimidines …
Number of citations: 83 pubs.acs.org
B Cui, Y Wang, Z Zhao, L Fan, Y Jiao, H Li… - European Journal of …, 2023 - Elsevier
Spleen tyrosine kinase (Syk) is an important oncogene and signal transduction mediator that is mainly expressed in hematopoietic cells. Syk plays a key role in the B cell receptor (BCR) …
Number of citations: 1 www.sciencedirect.com
V Aware, N Gaikwad, S Chavan, S Manohar… - European Journal of …, 2015 - Elsevier
A series of novel 2-amino-4-pyrazolecyclopentylpyrimidines have been prepared and evaluated as IGF-1R tyrosin kinase inhibitors. The in vitro activity was found to depend strongly on …
Number of citations: 16 www.sciencedirect.com
S Pochampally, KL Hartman, R Wang… - ACS Pharmacology & …, 2023 - ACS Publications
Polymerization of tubulin dimers to form microtubules is one of the key events in cell proliferation. The inhibition of this event has long been recognized as a potential treatment option for …
Number of citations: 3 pubs.acs.org

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